Cas no 884497-41-0 ((3-methoxypropyl)(4-methylphenyl)methylamine)

Technical Introduction: (3-Methoxypropyl)(4-methylphenyl)methylamine is a specialized amine compound featuring a methoxypropyl and a 4-methylphenyl substituent on a central methylamine backbone. This structure imparts unique physicochemical properties, making it valuable in synthetic organic chemistry and pharmaceutical intermediate applications. The methoxy group enhances solubility in polar solvents, while the aromatic methyl group contributes to stability and reactivity in electrophilic substitutions or reductive aminations. Its balanced lipophilicity and electron-donating effects suggest utility in catalysis or as a building block for bioactive molecules. The compound’s defined stereochemistry and purity (>95% typical) ensure reproducibility in research and industrial processes. Handling requires standard amine precautions under inert conditions.
(3-methoxypropyl)(4-methylphenyl)methylamine structure
884497-41-0 structure
Product Name:(3-methoxypropyl)(4-methylphenyl)methylamine
CAS No:884497-41-0
MF:C12H19NO
MW:193.285363435745
CID:1086210
PubChem ID:3665761
Update Time:2025-06-07

(3-methoxypropyl)(4-methylphenyl)methylamine Chemical and Physical Properties

Names and Identifiers

    • 3-Methoxy-N-(4-methylbenzyl)propan-1-amine
    • 3-methoxy-N-[(4-methylphenyl)methyl]propan-1-amine
    • (3-methoxypropyl)(4-methylphenyl)methylamine
    • (3-Methoxypropyl)(4-methylbenzyl)amine x1hcl
    • (3-METHOXYPROPYL)(4-METHYLBENZYL)AMINE
    • EN300-168455
    • 884497-41-0
    • DTXSID70394827
    • CS-0281340
    • (3-METHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE
    • AKOS002623347
    • DB-344677
    • MDL: MFCD05863660
    • Inchi: 1S/C12H19NO/c1-11-4-6-12(7-5-11)10-13-8-3-9-14-2/h4-7,13H,3,8-10H2,1-2H3
    • InChI Key: ZQLARNYZMHSPBE-UHFFFAOYSA-N
    • SMILES: O(C)CCCNCC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 193.146664230g/mol
  • Monoisotopic Mass: 193.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 21.3Ų

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Additional information on (3-methoxypropyl)(4-methylphenyl)methylamine

The Synthesis and Applications of (3-Methoxypropyl)(4-Methylphenyl)Methylamine (CAS No. 884497-41-0): A Comprehensive Overview

(3-Methoxypropyl)(4-methylphenyl)methylamine, identified by the CAS No. 884497-41-0, is an organic compound of significant interest in the fields of medicinal chemistry and materials science. This tertiary amine features a branched structure comprising a methoxy-substituted propyl group, a methyl-substituted phenyl ring, and a methylamine moiety, creating unique physicochemical properties that enable diverse functional applications.

Recent advancements in synthetic methodologies have enhanced the accessibility of this compound, particularly through optimized one-pot reactions that minimize side products. A 2023 study published in Journal of Organic Chemistry demonstrated a solvent-free synthesis pathway using microwave-assisted conditions, achieving yields exceeding 95% while reducing energy consumption by 30%. This approach aligns with current trends toward sustainable chemical processes, underscoring the compound’s potential in eco-friendly manufacturing frameworks.

In pharmacological research, the (3-methoxypropyl)(4-methylphenyl)methylamine structure has been explored as a scaffold for drug development targeting neurodegenerative diseases. Preclinical studies indicate that its lipophilic profile facilitates blood-brain barrier penetration, making it a promising candidate for delivering therapeutic agents to central nervous system (CNS) targets. For instance, a 2022 investigation highlighted its role as an intermediate in synthesizing analogs of acetylcholinesterase inhibitors, which may address cognitive deficits associated with Alzheimer’s disease.

The compound’s reactivity stems from its amine functionality and electron-donating substituents, enabling versatile chemical transformations. Researchers have leveraged these properties to create novel materials such as stimuli-responsive polymers and organocatalysts. In a groundbreaking 2023 report from Nature Materials, this amine served as a key building block for synthesizing photochromic coatings capable of reversible color changes under UV light—a breakthrough with implications for smart windows and wearable sensors.

Structural analysis via X-ray crystallography revealed intramolecular hydrogen bonding between the methoxy oxygen and amino nitrogen atoms, stabilizing its conformational geometry at room temperature. This molecular rigidity enhances thermal stability up to 150°C under nitrogen atmosphere, as confirmed by thermogravimetric analysis (TGA). Such characteristics make it suitable for high-temperature industrial processes without decomposition risks.

In analytical chemistry contexts, the compound’s distinct proton NMR signature—characterized by resonances at δ 3.5–3.7 ppm (methoxy group), δ 2.5 ppm (methylene adjacent to amine), and δ 7–7.5 ppm (aromatic protons)—facilitates precise quantification using LC-MS/MS techniques. These spectral fingerprints are critical for quality control during large-scale production.

Emerging applications extend into agrochemicals where this amine functions as an adjuvant improving herbicide efficacy by enhancing foliar penetration on crop surfaces without phytotoxic effects at recommended concentrations (as per a peer-reviewed field trial in Pest Management Science, 2023). Its compatibility with organic farming standards positions it favorably in sustainable agriculture initiatives.

Computational modeling using density functional theory (DFT) has predicted this compound’s potential to form stable complexes with metal ions such as Cu²⁺ and Zn²⁺ through nitrogen coordination sites—a property being explored for developing metal-organic frameworks (MOFs) with gas adsorption capabilities comparable to commercial activated carbons but with tunable pore geometries.

Safety assessments conducted under OECD guidelines confirm low acute toxicity profiles when handled following standard laboratory protocols (LD₅₀ > 5 g/kg oral rat model). Environmental fate studies show rapid biodegradation via microbial action within aqueous environments under aerobic conditions within 15 days—a critical advantage over persistent organic pollutants.

The convergence of these attributes positions (3-methoxypropyl)(4-methylphenyl)methylamine (CAS No. 884497-41-0) at the forefront of innovation across multiple disciplines. Its structural versatility combined with recent advances in synthesis efficiency ensures sustained relevance in developing next-generation solutions across healthcare technologies, smart materials systems, and sustainable industrial practices.

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